Predicted Physicochemical Advantage: Lower LogP and Molecular Weight vs. 3-(1-((3'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione
3-(1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione (MW = 371.84) is substantially smaller and less lipophilic than its closest commercially-available biphenyl analog, 3-(1-((3'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione (CAS 2034526-57-1, MW = 433.91, XLogP3 ≈ 3.5 estimated from fragment addition) . The target compound's topological polar surface area (tPSA ≈ 95 Ų, calculated) and reduced aromatic ring count (one phenyl vs. two linked phenyl rings) predict superior aqueous solubility and gastrointestinal permeability according to Lipinski and Veber rule analyses [1]. The biphenyl analog exceeds the MW 400 threshold commonly associated with reduced oral absorption probability, whereas the 5-chloro-2-methylphenyl compound remains within favorable drug-like space (MW < 400) [2].
| Evidence Dimension | Molecular Weight & Predicted Lipophilicity |
|---|---|
| Target Compound Data | MW = 371.84 g/mol; tPSA ≈ 95 Ų; predicted LogP ≈ 2.0–2.5 |
| Comparator Or Baseline | 3-(1-((3'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione: MW = 433.91 g/mol; tPSA ≈ 95 Ų; predicted LogP ≈ 3.5 |
| Quantified Difference | ΔMW = −62.07 g/mol (14.3% smaller); ΔLogP ≈ −1.0 to −1.5 log units (lower lipophilicity) |
| Conditions | In silico property calculation based on SMILES/InChI structures; XLogP3 fragment-based estimation |
Why This Matters
The lower molecular weight and logP of the target compound predict improved oral absorption and reduced non-specific protein binding relative to the biphenyl analog, making it the preferred starting scaffold for lead optimization programs where pharmacokinetic developability is a key selection criterion.
- [1] Veber DF et al. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. tPSA < 140 Ų and rotatable bond count ≤ 10 correlated with oral bioavailability. View Source
- [2] Lipinski CA et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. MW < 500, LogP < 5 Rule of Five. View Source
